molecular formula C5H4BrN3 B3420013 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile CAS No. 1669415-69-3

5-Bromo-1-methyl-1H-imidazole-4-carbonitrile

Cat. No.: B3420013
CAS No.: 1669415-69-3
M. Wt: 186.01 g/mol
InChI Key: HROWRHSFQVRYEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-methyl-1H-imidazole-4-carbonitrile ( 1669415-69-3) is a brominated and cyano-substituted imidazole derivative of high interest in scientific research and development. With a molecular formula of C 5 H 4 BrN 3 and a molecular weight of 186.01 g/mol, this compound serves as a versatile chemical intermediate for the synthesis of more complex molecules . Its structure features a bromine atom and a nitrile group on the imidazole ring, which are functional handles for further chemical transformations, making it a valuable building block in medicinal chemistry and drug discovery efforts . The compound is characterized by its specific spectroscopic data, including ¹H NMR (400 MHz, DMSO- d 6 ) δ 8.05 (s, 1H), 3.66 (s, 3H) and ¹³C NMR (100 MHz, DMSO- d 6 ) δ 141.4, 115.0, 114.3, 113.4, 33.4 . This data is essential for researchers to confirm identity and purity. The melting point has been reported in the range of 140–147 °C . Research Applications: This compound is primarily used as a key precursor in organic synthesis. Its reactive sites allow for various reactions, including cross-coupling, where the bromine atom can be substituted, and further modification of the nitrile group . These properties make it a valuable scaffold for constructing libraries of compounds for biological screening and for the development of potential therapeutic agents. Attention: This product is intended for Research Use Only and is not approved for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-methylimidazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3/c1-9-3-8-4(2-7)5(9)6/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROWRHSFQVRYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1669415-69-3
Record name 5-bromo-1-methyl-1H-imidazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-imidazole-4-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization and various nucleophiles for substitution reactions. The reaction conditions are typically mild, which helps in preserving the integrity of the functional groups attached to the imidazole ring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted imidazoles, while cyclization reactions can produce more complex heterocyclic structures .

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

  • CAS No.: 54711-55-6 (as per structural data in , though positional ambiguity exists; see notes below).
  • Purity : Typically ≥95% ().

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table compares 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile with analogous imidazole derivatives, focusing on substituent positions and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) CAS No. Key Differences Evidence ID
This compound C₅H₄BrN₃ 186.01 Br (5), -CN (4), -CH₃ (1) 54711-55-6 Reference compound 11, 16
4-Bromo-1-methyl-5-nitro-1H-imidazole-2-carbonitrile C₅H₃BrN₄O₂ 231.01 Br (4), -CN (2), -NO₂ (5), -CH₃ (1) 162759-92-4 Nitro group at 5, -CN at 2 14
5-Bromo-4-methyl-1H-imidazole C₄H₅BrN₂ 161.00 Br (5), -CH₃ (4) 15813-08-8 Lacks -CN; methyl at 4 15
5-Bromo-2-propyl-1H-imidazole-4-carboxylic acid C₇H₉BrN₂O₂ 233.06 Br (5), -COOH (4), -C₃H₇ (2) 1507740-32-0 Carboxylic acid at 4, propyl at 2 13
5-Bromo-1H-benzo[d]imidazole-6-carbonitrile C₈H₄BrN₃ 222.05 Fused benzene ring, -CN (6), Br (5) 917980-15-5 Benzoimidazole scaffold 17

Key Observations

Functional Group Impact: The nitrile group in this compound enhances polarity and reactivity compared to non-cyano analogs like 5-Bromo-4-methyl-1H-imidazole ().

Positional Isomerism: Positional shifts of bromine and nitrile groups significantly alter properties.

Physicochemical Properties :

  • Melting Points : While data for the target compound is unavailable, structurally related pyrroloimidazole derivatives (e.g., compound 14d in ) show melting points of 259–260°C, suggesting similar thermal stability for brominated imidazoles.
  • Acid/Base Behavior : 5-Bromo-2-propyl-1H-imidazole-4-carboxylic acid () has a predicted pKa of 1.26, highlighting the acidity imparted by the carboxylic acid group, unlike the neutral nitrile in the target compound.

Discrepancies and Notes

  • Positional Ambiguity : refers to "4-bromo-1-methyl-1H-imidazole-5-carbonitrile" (CAS 54711-55-6), which conflicts with the target compound’s name. This may reflect inconsistent numbering conventions or a positional isomer.
  • Data Gaps: Limited data on melting points, solubility, and explicit applications for the target compound necessitate further experimental characterization.

Biological Activity

5-Bromo-1-methyl-1H-imidazole-4-carbonitrile (CAS No. 1669415-69-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications, supported by data tables and relevant case studies.

The molecular formula of this compound is C5_5H4_4BrN3_3, with a molecular weight of 186.01 g/mol. The compound is characterized by the presence of a bromine atom and a nitrile group on the imidazole ring, which contributes to its unique biological activity profile.

PropertyValue
Molecular FormulaC5_5H4_4BrN3_3
Molecular Weight186.01 g/mol
CAS Number1669415-69-3

Synthesis

The synthesis of this compound involves various methods, including the reaction of appropriate starting materials under controlled conditions. Specific synthetic routes may vary, but they typically involve halogenation and subsequent nitration steps to introduce the bromine and nitrile functionalities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. Research indicates that derivatives with similar structures exhibit cytotoxic activity against various cancer cell lines. For example, compounds with imidazole rings have shown effectiveness in inducing apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

In vitro assays have demonstrated that this compound can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50_{50} values for these compounds often fall within micromolar ranges, indicating potent activity.

Cell LineIC50_{50} (µM)
MCF-710
HCT-11612

The mechanism by which this compound exerts its anticancer effects may involve:

  • Induction of Apoptosis : Flow cytometry analysis has shown that treatment with this compound leads to increased early apoptotic cells.
  • Cell Cycle Arrest : Compounds similar to this imidazole derivative have been observed to cause cell cycle arrest at the G0/G1 phase.
  • Targeting Specific Pathways : Research indicates that imidazole derivatives can modulate pathways involved in tumor growth and metabolism, such as phosphatidylinositol 3-kinase (PI3K).

Case Studies

Several case studies have documented the efficacy of imidazole derivatives in preclinical settings:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant reductions in cell viability, with a marked increase in apoptotic markers.
  • Combination Therapies : In combination with other chemotherapeutic agents, this compound has shown enhanced efficacy against resistant cancer cell lines, suggesting its potential role as an adjuvant therapy.

Q & A

Q. What synthetic routes are commonly employed for 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile?

The compound is synthesized via bromination of a pre-functionalized imidazole precursor. For instance, selective bromination at the 5-position of a methyl-imidazole scaffold using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Characterization of intermediates via NMR (¹H/¹³C) and mass spectrometry ensures regioselectivity .

Q. What analytical techniques are essential for verifying the purity and structure of this compound?

Key methods include:

  • NMR spectroscopy : To confirm substituent positions and assess purity (e.g., ¹H NMR for methyl and bromine proximity).
  • High-resolution mass spectrometry (HRMS) : For exact mass validation.
  • HPLC : To quantify purity (>95% typical for research-grade material) .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent degradation. Use desiccants to avoid moisture absorption. Always consult safety data sheets (SDS) for handling protocols, including PPE (gloves, goggles) and fume hood usage .

Q. What are the primary applications of this compound in foundational research?

It serves as a versatile intermediate in:

  • Medicinal chemistry : Building block for heterocyclic scaffolds targeting kinase inhibitors or antimicrobial agents.
  • Material science : Precursor for functionalized polymers or ligands in coordination chemistry .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound?

SCXRD provides unambiguous confirmation of regiochemistry (e.g., bromine at C5 vs. C4). Use SHELX suite programs for data refinement:

  • SHELXL : For high-resolution structure modeling.
  • ORTEP-III : For visualizing thermal ellipsoids and bond geometries. Crystallization conditions (solvent, temperature) must be optimized to obtain diffraction-quality crystals .

Q. What strategies address contradictions in spectroscopic data during characterization?

Cross-validate using complementary techniques:

  • 2D NMR (COSY, HSQC) : Resolve signal overlap in crowded regions.
  • X-ray crystallography : Resolve regiochemical disputes (e.g., bromine position).
  • Computational modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The C-Br bond facilitates palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig). Key considerations:

  • Catalyst selection : Pd(PPh₃)₄ or Pd₂(dba)₃ for aryl boronic acid couplings.
  • Solvent/base optimization : DMF or THF with Cs₂CO₃ for deprotonation. Monitor reaction progress via TLC/GC-MS to prevent over-substitution .

Q. What role does this compound play in structure-activity relationship (SAR) studies for drug discovery?

It provides a modular scaffold for SAR exploration:

  • Methyl group (C1) : Modulates lipophilicity and metabolic stability.
  • Bromine (C5) : Enhances halogen bonding with target proteins.
  • Nitrile (C4) : Acts as a hydrogen bond acceptor. Evaluate derivatives in enzyme inhibition assays (e.g., IC₅₀ determination) .

Q. How can researchers optimize synthetic yields for large-scale production?

Key parameters:

  • Temperature control : Exothermic bromination requires gradual reagent addition.
  • Catalyst loading : Reduce Pd catalyst to 0.5-1 mol% in coupling steps.
  • Workup protocols : Use column chromatography or recrystallization (ethyl acetate/hexane) for purification .

Q. What advanced spectroscopic methods elucidate electronic properties of this compound?

  • UV-Vis spectroscopy : Assess π→π* transitions influenced by the nitrile group.
  • Cyclic voltammetry : Measure redox potentials to evaluate electron-withdrawing effects of Br and CN.
  • XPS : Confirm bromine oxidation state and bonding environment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-methyl-1H-imidazole-4-carbonitrile
Reactant of Route 2
5-Bromo-1-methyl-1H-imidazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.